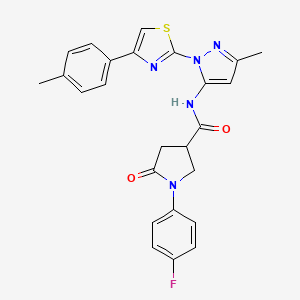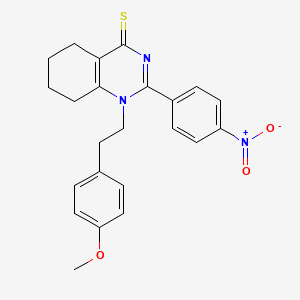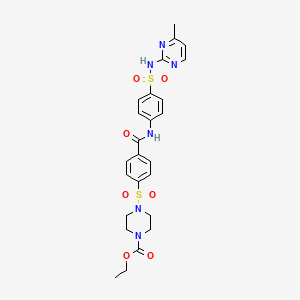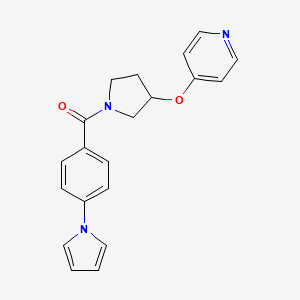![molecular formula C25H17ClN4O4S B2421169 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one CAS No. 2034206-45-4](/img/structure/B2421169.png)
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one is a synthetic organic compound with diverse applications in scientific research. It boasts a complex molecular structure featuring quinazolinone and oxadiazole moieties, essential for its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes:
Preparation of the benzo[d][1,3]dioxole derivative.
Formation of the oxadiazole ring via cyclization with the appropriate thioamide.
Coupling of the oxadiazole moiety with quinazolinone through nucleophilic substitution, often under reflux conditions with a suitable base.
Purification using chromatography to isolate the target compound.
Industrial Production Methods
Industrial production may rely on similar synthetic routes but scaled up with optimized reaction conditions. Techniques such as continuous flow synthesis and automated purification are used to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidative reactions, particularly at the benzo[d][1,3]dioxol and oxadiazole rings, resulting in various oxidized derivatives.
Reduction: Reduction can occur at the quinazolinone moiety, modifying its functionality and reactivity.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at positions adjacent to the oxadiazole and quinazolinone rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Oxidized derivatives of the dioxol and oxadiazole rings.
Reduced forms of the quinazolinone moiety.
Various substituted products depending on the reagents used.
科学的研究の応用
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one has broad applications:
Chemistry: Utilized as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored in drug discovery for its potential therapeutic effects.
Industry: Used in the development of new materials with specific properties.
作用機序
The compound exerts its effects through interactions with molecular targets, including:
Enzyme inhibition, affecting biochemical pathways.
Binding to receptor sites, modulating cellular responses.
Interference with nucleic acid synthesis, impacting genetic processes.
類似化合物との比較
Similar Compounds
2-(benzylthio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one
2-(((3-(benzofuran-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one
Highlighting Uniqueness
The combination of the benzo[d][1,3]dioxol, oxadiazole, and quinazolinone rings confers unique reactivity and biological activity.
The presence of specific substituents (e.g., 2-chlorobenzyl) enhances selectivity in reactions and potential therapeutic applications.
That's a deep dive into the complex and fascinating world of 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one!
特性
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(2-chlorophenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O4S/c26-18-7-3-1-5-16(18)12-30-24(31)17-6-2-4-8-19(17)27-25(30)35-13-22-28-23(29-34-22)15-9-10-20-21(11-15)33-14-32-20/h1-11H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNJNCCUIZTZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-fluorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2421086.png)

![2-methyl-1-[1-(oxane-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2421088.png)
![5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2421090.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2421095.png)
![1-(tert-butyl)-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2421096.png)
![N'-benzyl-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2421097.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopentanecarboxamide](/img/structure/B2421098.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2421099.png)
![N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine](/img/structure/B2421100.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2421105.png)

